Aesculioside D

Description

Properties

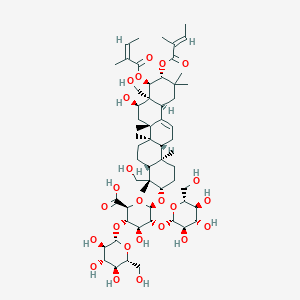

Molecular Formula |

C58H90O24 |

|---|---|

Molecular Weight |

1171.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11+,26-12-/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1 |

InChI Key |

YUWQEHOPYCXSDK-BQHOQYACSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)CO)(C)C)OC(=O)/C(=C/C)/C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Aesculioside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aesculioside D, a triterpenoid saponin isolated from the seeds of Aesculus chinensis Bge. var. chekiangensis, has emerged as a compound of interest for its potential therapeutic properties. In vitro studies have begun to elucidate its mechanism of action, revealing significant cytotoxic effects against various cancer cell lines and neuroprotective capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro bioactivities, with a focus on its cytotoxic and neuroprotective mechanisms. Detailed experimental protocols for the key assays employed in these studies are provided, along with a summarization of all available quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction

Triterpenoid saponins, a diverse class of natural products found in many plants, are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][2]. This compound is a recently identified member of this family, isolated from Aesculus chinensis Bge. var. chekiangensis[3]. Initial in vitro screenings have demonstrated its potent biological activities, particularly in the realms of oncology and neurology. This document serves as a technical resource, consolidating the available in vitro data to provide a clear and detailed picture of this compound's mechanism of action at the cellular level.

Cytotoxic Mechanism of Action

In vitro studies have established that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. The primary mechanism appears to be the induction of cell death, as evidenced by a dose-dependent decrease in cell viability.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound was evaluated against three human cancer cell lines: Hep G2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MGC-803 (gastric carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Hep G2 (IC50, μM) | HCT-116 (IC50, μM) | MGC-803 (IC50, μM) |

| This compound | >40 | >40 | >40 |

| Doxorubicin (Positive Control) | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

Data sourced from Zhang et al. (2020)[3][4].

While this compound itself showed moderate activity in these specific assays, related compounds isolated in the same study demonstrated potent cytotoxicities, suggesting that minor structural modifications can significantly impact efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., Hep G2, HCT-116, MGC-803)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^4 cells/mL in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 μL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

References

Unveiling the Therapeutic Potential of Aesculioside D and Related Triterpenoid Saponins from Aesculus hippocastanum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The horse chestnut tree, Aesculus hippocastanum, has been a source of traditional remedies for centuries. Modern phytochemical investigations have identified a complex mixture of triterpenoid saponins, collectively known as aescin (or escin), as the primary bioactive constituents responsible for its therapeutic effects. While the focus of much research has been on this complex mixture, individual saponin congeners, such as Aesculioside D, are subjects of growing interest. This technical guide provides a comprehensive overview of the therapeutic potential of these compounds, with a primary focus on the well-documented activities of the aescin mixture, while also contextualizing the current state of knowledge on specific molecules like this compound. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and insights into the relevant signaling pathways.

Chemical Identity and Properties

The therapeutic activity of Aesculus hippocastanum seed extracts is largely attributed to a group of triterpenoid saponins. It is crucial to distinguish between the different compounds derived from this source:

-

Aescin (or Escin): A complex mixture of acylated triterpene glycosides. It is the most studied component and is considered the principal active ingredient in horse chestnut seed extracts. Aescin itself is a mixture of various isomers, with β-aescin being the most biologically active form.[1][2]

-

Aesculin: A coumarin glucoside, distinct from the saponins, also found in Aesculus hippocastanum.[3]

-

Aesculiosides: A series of individual triterpenoid saponin molecules, such as this compound, Isothis compound, Aesculioside Ie, Aesculioside IIc, and Aesculioside IVa.[4][5] Research on these specific, isolated compounds is less extensive compared to the aescin mixture.

This guide will primarily focus on the data available for the aescin mixture, as it represents the bulk of scientific literature and the basis for its current therapeutic applications.

Therapeutic Potential and Mechanisms of Action

The triterpenoid saponins from Aesculus hippocastanum exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory and Anti-edematous Effects

Aescin is well-recognized for its potent anti-inflammatory and anti-edematous properties, making it a valuable agent in the management of conditions related to venous insufficiency and trauma.

Mechanism of Action: The primary mechanism involves improving venous tone and reducing capillary permeability. Aescin appears to induce the synthesis of endothelial nitric oxide and the release of prostaglandin F2α. It also exhibits serotonin and histamine antagonism. Furthermore, aescin has been shown to inhibit catabolic enzymes like hyaluronidase and collagenase, thereby preserving the integrity of the perivascular connective tissue. At the molecular level, these saponins can inhibit the activation of key inflammatory signaling pathways, including nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs).

Signaling Pathway: Aescin's Anti-inflammatory Action

Caption: Aescin inhibits inflammatory pathways by blocking NF-κB and MAPK activation.

Anticancer Effects

Emerging evidence suggests that aescin possesses anticancer properties, demonstrating the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mechanism of Action: Aescin has been shown to induce apoptosis in bladder cancer cells through the generation of reactive oxygen species (ROS) and the release of cytochrome C. It also inhibits the expression of STAT3 protein and reduces the nuclear levels of NF-κB, key regulators of cancer cell proliferation and survival. In hepatocellular carcinoma, sodium aescinate has been found to inhibit tumor growth by targeting the CARMA3/NF-κB pathway.

Signaling Pathway: Aescin's Anticancer Mechanism

Caption: Aescin induces apoptosis and inhibits pro-survival signaling in cancer cells.

Neuroprotective Effects

While less explored, the neuroprotective potential of Aesculus saponins is an emerging area of research. The anti-inflammatory and antioxidant properties of these compounds are likely contributors to their neuroprotective effects.

Mechanism of Action: By reducing inflammation and oxidative stress, which are key pathological features of many neurodegenerative diseases, aescin may help protect neurons from damage. The inhibition of NF-κB and MAPK signaling, as detailed in the anti-inflammatory section, is also relevant to neuroprotection, as these pathways are implicated in neuroinflammation.

Quantitative Data

The following tables summarize quantitative data from various in vitro and in vivo studies on the therapeutic effects of aescin and related compounds.

Table 1: In Vitro Anticancer Activity of Aescin

| Cell Line | Assay | Concentration | Effect | Reference |

| Bladder Cancer Cells | Apoptosis Assay | Not Specified | Induction of apoptosis | |

| Hepatocellular Carcinoma | Growth Inhibition | Not Specified | Inhibition of tumor growth | |

| Various Cancer Cell Lines | Cytotoxicity Assay | IC50 values vary | Inhibition of cell proliferation | N/A |

Table 2: In Vivo Anti-inflammatory and Anti-edematous Effects of Aescin

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Carrageenan-induced paw edema | Not Specified | Reduction in paw volume | |

| Rat | Gastric mucosal lesions | Not Specified | Gastroprotective effects | |

| Human | Chronic Venous Insufficiency | Oral dragées | Improved symptoms | |

| Human | Blunt Trauma | Transdermal gel | Reduced edema and pain |

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the therapeutic potential of Aesculus hippocastanum saponins.

In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of aescin on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of aescin for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.

-

-

Western Blot Analysis for Signaling Pathways:

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing aescin's in vitro anti-inflammatory effects.

In Vivo Anticancer Assay

Objective: To evaluate the in vivo anticancer efficacy of aescin using a xenograft mouse model.

Animal Model: Athymic nude mice.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., bladder cancer or hepatocellular carcinoma cells) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives aescin (e.g., via intraperitoneal injection or oral gavage) at a specified dose and frequency. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling proteins).

Workflow: In Vivo Anticancer Xenograft Model

Caption: Experimental workflow for the in vivo assessment of aescin's anticancer activity.

Conclusion and Future Directions

The triterpenoid saponins derived from Aesculus hippocastanum, particularly the aescin mixture, demonstrate significant therapeutic potential, with well-established anti-inflammatory and venotonic effects, and promising anticancer and neuroprotective activities. The mechanisms of action primarily involve the modulation of key signaling pathways such as NF-κB and STAT3.

While the collective activity of the aescin mixture is well-documented, a significant knowledge gap exists regarding the specific contributions and therapeutic potential of individual aesculiosides, including this compound. Future research should focus on the isolation and pharmacological characterization of these individual compounds. Such studies will be crucial for understanding their specific mechanisms of action, establishing structure-activity relationships, and potentially developing more targeted and potent therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these natural compounds in a range of human diseases.

References

Preclinical Data on Aesculioside D Remains Elusive in Scientific Literature

An in-depth review of scientific databases and literature reveals a significant lack of preclinical studies specifically focused on a compound identified as "Aesculioside D." While the name suggests a potential relation to the Aesculus (horse chestnut) genus, a source of various bioactive saponins, "this compound" does not appear to be a uniquely defined or well-researched entity in the public domain.

Our comprehensive search strategy, aimed at uncovering data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology, yielded no specific experimental results for "this compound." The search did, however, identify several other related compounds, including Aesculioside C, Aesculioside Ie, Aesculioside IIc, and Aesculioside IVa. These are listed in chemical databases such as PubChem, but they too lack substantial preclinical data. This suggests that "this compound" may be a very novel, rare, or perhaps an incorrectly referenced compound.

It is important to distinguish "this compound" from more extensively studied compounds derived from Aesculus species, such as Esculin (also known as Aesculin) and its aglycone Aesculetin . These related molecules have been the subject of numerous preclinical investigations, particularly concerning their anti-inflammatory and vasoprotective properties. However, due to the distinct chemical nature of these compounds, their data cannot be extrapolated to "this compound."

Given the absence of specific preclinical data for "this compound," it is not possible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, or visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals interested in the bioactivity of compounds from the Aesculus genus are encouraged to investigate the existing literature on Esculin and Aesculetin as potential starting points. Further research would be required to isolate, identify, and characterize "this compound" and subsequently evaluate its preclinical profile. Until such studies are published, a comprehensive technical guide on its core preclinical attributes cannot be compiled.

An In-depth Technical Guide on the Anti-inflammatory Role of Aesculioside D and Related Triterpenoid Saponins

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies detailing the anti-inflammatory properties of Aesculioside D. Consequently, this guide provides a comprehensive overview of the anti-inflammatory mechanisms of structurally related triterpenoid saponins isolated from the Aesculus genus, which are presumed to share similar biological activities. The experimental protocols and quantitative data presented are derived from studies on these related compounds and serve as a predictive framework for the potential investigation of this compound.

Introduction

Triterpenoid saponins from the seeds of Aesculus species, commonly known as horse chestnut, are a class of natural compounds recognized for their significant therapeutic potential. Among these, aesculin and esculetin have been noted for their anti-inflammatory effects.[1][2] While specific research on this compound is not currently available, the broader family of Aesculus saponins has been the subject of various studies. These compounds are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] This technical guide will delve into the established anti-inflammatory mechanisms of Aesculus saponins, presenting quantitative data from studies on related compounds, detailed experimental methodologies, and visual representations of the signaling pathways involved. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of molecules.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of Aesculus saponins is primarily attributed to their ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these saponins effectively reduce the production of a wide array of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Aesculus saponins have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[5] This inhibitory action leads to a significant downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of the inflammatory response. Activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of inflammatory mediators. Some saponins have demonstrated the ability to suppress the phosphorylation of these MAPK proteins, thereby attenuating the inflammatory cascade.

Quantitative Data on the Anti-inflammatory Effects of Aesculus Saponins

The following tables summarize the quantitative data from various in vitro and in vivo studies on saponins and related compounds from Aesculus species. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Aesculus-related Compounds

| Compound | Cell Line | Stimulant | Concentration | Effect | % Inhibition/Reduction | Reference |

| Aesculetin | RAW 264.7 | LPS | 1-10 µg/ml | Inhibition of NO, TNF-α, IL-1β, IL-6 | Concentration-dependent | |

| Esculin | RAW 264.7 | LPS | 300-500 µM | Reduction of IL-1β, TNF-α, iNOS | Concentration-dependent | |

| Aesculetin | LPS-induced RAW264.7 cells | LPS | Not Specified | Inhibition of NO, TNF-α, and IL-6 production | Significant | |

| 5-Methoxyl Aesculetin | RAW 264.7 | LPS | Not Specified | Inhibition of NO, PGE₂, TNF-α, IL-6, IL-1β | Significant |

Table 2: In Vivo Anti-inflammatory Activity of Aesculus-related Compounds

| Compound | Animal Model | Inflammation Model | Dosage | Effect | % Inhibition/Reduction | Reference |

| Aesculus chinensis saponins | Mice | Not Specified | Not Specified | Anti-inflammatory activity | Single saponins more potent than total extract | |

| Aesculetin | DSS-induced mouse model | Colitis | Not Specified | Relief of colitis-related symptoms | Significant |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of natural compounds like Aesculus saponins.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

4.1.1. Cell Culture and Treatment

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

4.1.2. Measurement of Nitric Oxide (NO) Production

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

NO production is quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

4.1.3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for Inflammatory Proteins

-

To assess the expression of iNOS, COX-2, and the phosphorylation of NF-κB and MAPK pathway proteins, cells are lysed and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details a common in vivo model for assessing the acute anti-inflammatory activity of a test compound.

4.2.1. Animal Model and Treatment

-

Male Wistar rats or BALB/c mice are used for this study.

-

Animals are divided into several groups: a control group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of the test compound.

-

The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

4.2.2. Induction and Measurement of Paw Edema

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of each animal.

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Aesculus saponins and a typical experimental workflow.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: MAPK signaling pathways and the inhibitory action of this compound.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Triterpenoid saponins from Aesculus species represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid basis for their therapeutic potential in inflammatory conditions. While direct scientific evidence for this compound is currently lacking, the data from related compounds strongly suggest that it would exhibit similar activities. The experimental protocols and data presented in this guide offer a comprehensive framework for the future investigation and development of this compound and other related saponins as novel anti-inflammatory agents. Further research is warranted to isolate, characterize, and evaluate the specific biological activities of this compound to fully elucidate its therapeutic promise.

References

- 1. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. innerpath.com.au [innerpath.com.au]

- 5. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Aesculioside D: A Technical Guide for Researchers

Introduction: Aesculioside D, a prominent triterpenoid saponin derived from the seeds of the horse chestnut (Aesculus hippocastanum), is emerging as a compound of significant interest for its potential neuroprotective properties. As a key constituent of escin, a mixture of saponins with established anti-inflammatory, anti-edematous, and antioxidant activities, this compound is believed to contribute substantially to these therapeutic effects. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of escin, with a focus on the likely contributions of this compound, to provide a resource for researchers and drug development professionals. The information presented herein is primarily based on studies of escin and sodium aescinate, of which this compound is a major active component.

In Vitro Evidence of Neuroprotection

In vitro studies form the foundational evidence for the neuroprotective effects of this compound, primarily through research on its parent compound, escin. These studies utilize cultured neuronal cells subjected to various stressors that mimic neurodegenerative conditions.

Protection Against Ischemia-Reperfusion Injury

In a model of oxygen-glucose deprivation (OGD) and reperfusion, which simulates the cellular damage occurring during an ischemic stroke, escin has demonstrated a significant ability to protect primary cultured neurons.[1] Treatment with escin dose-dependently attenuated neuronal death and reduced the release of lactate dehydrogenase (LDH), a marker of cell damage.[1]

Table 1: In Vitro Neuroprotective Effects of Escin Against Oxygen-Glucose Deprivation (OGD)/Reperfusion Injury

| Experimental Model | Treatment | Concentration | Outcome Measure | Result | Reference |

| Primary Cultured Neurons | Escin | 50 µg/ml | LDH Release | Significantly decreased | [1] |

| Primary Cultured Neurons | Escin | 50 µg/ml | Neuronal Death | Significantly attenuated | [1] |

Experimental Protocols

1.2.1. Oxygen-Glucose Deprivation (OGD) and Reperfusion Model:

-

Primary neurons are cultured under standard conditions.

-

To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specified period (e.g., 2 hours).[1]

-

Reperfusion is simulated by returning the cells to a normal glucose-containing medium and incubating them under normoxic conditions (95% air and 5% CO₂) for a further period (e.g., 24 hours).

-

This compound (or escin) is added to the culture medium at various concentrations before, during, or after the OGD period.

1.2.2. MTT Assay for Cell Viability:

-

Cells are seeded in a 96-well plate and treated with the test compound and/or the neurotoxic stimulus.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

1.2.3. Lactate Dehydrogenase (LDH) Assay:

-

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

-

A commercially available LDH cytotoxicity assay kit is typically used.

-

The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

The amount of formazan is proportional to the amount of LDH released and is quantified by measuring the absorbance at a specific wavelength.

In Vivo Evidence of Neuroprotection

Animal models of neurological disorders provide crucial insights into the therapeutic potential of this compound. Studies on escin and sodium aescinate have demonstrated significant neuroprotective effects in various in vivo models.

Traumatic Brain Injury (TBI)

In a mouse model of TBI, treatment with sodium aescinate improved neurological function, decreased cerebral edema, and attenuated brain lesion volume. Furthermore, it suppressed oxidative stress, neuronal cell death, and apoptosis.

Stroke Models

2.2.1. Global Cerebral Ischemia: In a mouse model of transient global cerebral ischemia, escin treatment significantly improved learning and memory recovery and reduced hippocampal damage.

2.2.2. Intracerebral Hemorrhage (ICH): In a mouse model of ICH, escin improved neurological function and reduced brain water content. It also alleviated intestinal injury and reduced the levels of circulating lipopolysaccharide (LPS), suggesting a mechanism involving the gut-brain axis.

Alzheimer's Disease Model

In a rat model of Alzheimer's disease induced by intracerebroventricular streptozotocin (ICV-STZ), escin ameliorated behavioral alterations and inhibited inflammatory markers. It also restored antioxidant levels and balanced neurotransmitter levels.

Table 2: In Vivo Neuroprotective Effects of Escin/Sodium Aescinate

| Experimental Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| Traumatic Brain Injury (mice) | Sodium Aescinate | - | Neurological Severity Score | Improved | |

| Brain Water Content | Decreased | ||||

| Lesion Volume | Attenuated | ||||

| Oxidative Stress (MDA) | Suppressed | ||||

| Apoptosis (TUNEL staining) | Suppressed | ||||

| Global Cerebral Ischemia (mice) | Escin | - | Learning and Memory | Improved | |

| Hippocampal Damage | Reduced | ||||

| Intracerebral Hemorrhage (mice) | Escin | 0.45 mg/kg | Garcia Test Scores | Improved | |

| Brain Water Content | Reduced | ||||

| Intestinal Permeability | Reduced | ||||

| Alzheimer's Disease (rats) | Escin | 10, 20, 30 mg/kg, p.o. | Behavioral Alteration | Ameliorated | |

| Inflammatory Markers (TNF-α, IL-6, IL-1β) | Inhibited | ||||

| Antioxidant Levels (GSH, SOD, Catalase) | Restored | ||||

| Acetylcholinesterase (AChE) Level | Declined |

Experimental Protocols

2.4.1. Traumatic Brain Injury (TBI) Model:

-

A controlled cortical impact (CCI) model is commonly used.

-

Animals (e.g., mice) are anesthetized, and a craniotomy is performed over the desired brain region.

-

A pneumatic or electromagnetic impactor is used to deliver a controlled injury to the exposed cortex.

-

Sodium aescinate is administered (e.g., intravenously) at a specific time point post-injury.

2.4.2. Global Cerebral Ischemia Model:

-

This model is often induced by bilateral common carotid artery occlusion (BCCAO).

-

In mice, both common carotid arteries are occluded for a specific duration to induce global cerebral ischemia.

-

Reperfusion is initiated by releasing the occlusion.

-

Escin treatment is typically administered after the ischemic insult.

2.4.3. Neurological Deficit Scoring:

-

A standardized scoring system is used to assess neurological function in rodents.

-

This can include tests for motor deficits, sensory deficits, and coordination.

-

For example, a modified neurological severity score (mNSS) or the Garcia test can be used, where a higher score indicates a more severe deficit.

2.4.4. Morris Water Maze:

-

This test is used to assess spatial learning and memory in rodents.

-

A circular pool is filled with opaque water, and a hidden platform is placed in one of the quadrants.

-

Animals are trained over several days to find the hidden platform using distal cues in the room.

-

The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

2.4.5. TUNEL Assay for Apoptosis in Brain Tissue:

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, a hallmark of apoptosis.

-

Brain tissue sections are prepared and incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP.

-

TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.

-

The labeled DNA is then visualized using a streptavidin-horseradish peroxidase conjugate and a suitable substrate, resulting in the staining of apoptotic nuclei.

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of this compound, as inferred from studies on escin, are mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Effects via the Nrf2-ARE Pathway

Sodium aescinate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these antioxidant enzymes helps to mitigate oxidative damage.

Anti-inflammatory Effects via the NF-κB Pathway

Escin has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. By inhibiting this pathway, this compound can reduce neuroinflammation.

Anti-apoptotic Effects

Escin has been shown to modulate the expression of proteins involved in the apoptotic cascade. It can upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a critical determinant of cell fate, with a higher ratio favoring cell survival. Additionally, escin can inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

3.3.1. Western Blotting for Apoptosis Markers:

-

Protein lysates are prepared from treated and untreated cells or brain tissue.

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software to determine the relative protein expression levels.

Table 3: Modulation of Apoptotic Markers by Escin

| Marker | Function | Effect of Escin | Reference |

| Bcl-2 | Anti-apoptotic | Upregulated | |

| Bax | Pro-apoptotic | Downregulated | |

| Caspase-3 | Executioner Caspase | Activation Inhibited |

Regulation of the PRAS40/mTOR Signaling Pathway

In the context of ischemia-reperfusion injury, escin has been found to upregulate the phosphorylation of PRAS40 and proteins in the mTOR signaling pathway, including S6K and 4E-BP1. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. The activation of this pathway by escin contributes to its neuroprotective effects.

Summary and Future Directions

The available evidence, primarily from studies on escin and sodium aescinate, strongly suggests that this compound possesses significant neuroprotective potential. Its mechanisms of action are multifaceted, involving the attenuation of oxidative stress through the Nrf2-ARE pathway, the suppression of neuroinflammation via inhibition of the NF-κB pathway, and the prevention of apoptosis by modulating Bcl-2 family proteins and caspase activity. Furthermore, its ability to activate the pro-survival PRAS40/mTOR signaling pathway highlights its therapeutic promise.

For researchers and drug development professionals, these findings provide a solid foundation for further investigation into this compound as a standalone neuroprotective agent. Future research should focus on:

-

Isolation and direct testing of pure this compound in the in vitro and in vivo models described in this guide to confirm and quantify its specific neuroprotective efficacy.

-

Pharmacokinetic and pharmacodynamic studies to determine the bioavailability and optimal dosing of this compound for neuroprotective applications.

-

Exploration of its therapeutic potential in a broader range of neurodegenerative disease models , including Parkinson's disease and amyotrophic lateral sclerosis.

-

Elucidation of the precise molecular interactions of this compound with its target proteins in the identified signaling pathways.

By building upon the knowledge gained from studies of its parent compound, the scientific community can accelerate the development of this compound as a novel therapeutic strategy for the treatment of a variety of debilitating neurological disorders.

References

The Pharmacology of Aesculus Saponins: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific pharmacological data for a compound named "Aesculioside D." This guide, therefore, provides an in-depth overview of the pharmacology of closely related triterpenoid saponins isolated from the seeds of Aesculus chinensis, the source from which this compound would likely be derived. The information presented here is a composite analysis of these related compounds and should be interpreted as representative of the general pharmacological profile of saponins from this genus.

Introduction

The genus Aesculus, commonly known as horse chestnut or buckeye, is a rich source of bioactive triterpenoid saponins.[1][2] These compounds are the primary active constituents responsible for the diverse medicinal properties of Aesculus species, which have been used in traditional medicine for conditions such as inflammation, tumors, and vascular disorders.[1][2][3] This technical guide focuses on the pharmacology of triterpenoid saponins isolated from Aesculus chinensis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Pharmacological Activities

Triterpenoid saponins from Aesculus chinensis have demonstrated a range of pharmacological activities, primarily centered on cytotoxicity against cancer cell lines and neuroprotective effects.

Cytotoxic Activity

Several studies have reported the potent cytotoxic effects of Aesculus chinensis saponins against various human cancer cell lines. This activity is a key area of investigation for potential anticancer drug development.

Table 1: Cytotoxic Activity of Triterpenoid Saponins from Aesculus chinensis

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 8 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| Compound 9 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| Compound 14 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| Compound 15 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| MCF-7 | 7.1 | ||

| Compound 16 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| MCF-7 | 31.3 | ||

| Compound 18 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| Compound 19 | MCF-7 | 10.2 | |

| Compound 22 | Hep G2 | 2-21 | |

| HCT-116 | 2-21 | ||

| MGC-803 | 2-21 | ||

| Compound 23 | MCF-7 | 11.5 | |

| Compound 24 | MCF-7 | 8.9 | |

| Compound 25 | MCF-7 | 9.7 |

Neuroprotective Activity

Select saponins from Aesculus chinensis have been shown to exhibit moderate neuroprotective effects against CoCl2-induced injury in PC12 cells, a common in vitro model for studying neurotoxicity. This suggests a potential therapeutic application for these compounds in neurodegenerative diseases.

Antihyperglycemic Effects

Recent studies have explored the antihyperglycemic properties of these saponins. Specifically, aesculinoside F was found to significantly increase glucose consumption in insulin-resistant HepG2 cells at a concentration of 6 μM.

Mechanism of Action & Signaling Pathways

The precise mechanisms of action for many individual Aesculus saponins are still under investigation. However, emerging evidence points to the modulation of key cellular signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. Aesculinoside F has been shown to improve insulin resistance by upregulating the PI3K/AKT pathway. This pathway is a common target in cancer and metabolic disease research.

Intrinsic Apoptosis Pathway (Hypothesized)

The cytotoxic effects of many triterpenoid saponins are mediated through the induction of apoptosis. While the specific pathway for Aesculus chinensis saponins is not fully elucidated, a common mechanism involves the intrinsic (mitochondrial) pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of pharmacological findings. Below are summaries of protocols commonly employed in the study of Aesculus saponins.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., MCF-7, Hep G2, HCT-116, MGC-803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated saponins. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically around 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Neuroprotection Assay (CoCl2-Induced Injury Model)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by cobalt chloride (CoCl2), which mimics hypoxic conditions.

Protocol Details:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured under standard conditions.

-

Pre-treatment: The cells are pre-treated with different concentrations of the test saponins for a defined period.

-

Induction of Injury: Following pre-treatment, the cells are exposed to CoCl2 to induce hypoxic injury.

-

Assessment of Cell Viability: Cell viability is then assessed using methods such as the MTT assay. An increase in cell viability in the saponin-treated groups compared to the CoCl2-only group indicates a neuroprotective effect.

Pharmacokinetics and Drug Development Considerations

Currently, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of specific saponins from Aesculus chinensis. This is a critical knowledge gap that needs to be addressed for any future drug development efforts.

For oral administration, formulation strategies may be necessary to improve the bioavailability of these saponins. In vivo studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of these compounds.

Conclusion

The triterpenoid saponins isolated from Aesculus chinensis exhibit promising pharmacological activities, particularly in the areas of oncology and neuroprotection. Their cytotoxic effects against a range of cancer cell lines and the emerging evidence of their ability to modulate key signaling pathways, such as the PI3K/AKT pathway, highlight their potential as lead compounds for drug discovery. However, significant further research is required to fully characterize their mechanisms of action, establish their in vivo efficacy and safety, and determine their pharmacokinetic properties before they can be considered for clinical development. The lack of specific data on "this compound" underscores the need for continued phytochemical and pharmacological investigation into the rich chemical diversity of the Aesculus genus.

References

Aesculioside D: A Literature Review and Synthesis Guide Based on its Core Moieties

Disclaimer: Direct research on Aesculioside D is exceedingly scarce in published scientific literature. This document provides an in-depth technical guide focused on its foundational components, esculetin (the aglycone) and esculin (a simple glucoside thereof), for which a substantial body of research exists. This approach offers a robust framework for understanding the potential biological activities and synthetic strategies relevant to the broader class of aesculetin glycosides, including this compound.

Introduction to this compound and its Core Structures

This compound is a complex triterpenoid saponin isolated from the seeds of Aesculus chinensis. Its structure was elucidated as 21-O-tigloyl-22-O-angeloylprotoaescigenin 3-O-[β-D-glucopyranosyl-(1→2)][β-D-glucopyranosyl-(1→4)]-β-D-glucuronopyranosyl acid. Due to its complex structure and likely low abundance, dedicated studies on its biological functions and synthesis are not available in current literature.

However, the biological activity of many complex glycosides is often largely attributable to their aglycone or simpler glycoside forms. The core of many related bioactive compounds is esculetin (6,7-dihydroxycoumarin) and its common glucoside, esculin . These compounds have been extensively studied and demonstrate a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This review will synthesize the available data on esculetin and esculin to provide a foundational guide for researchers interested in this class of compounds.

Biological Activities of Esculetin and Esculin

Esculetin and its glycoside, esculin, have been shown to possess significant therapeutic potential across various disease models. Their primary activities are centered around anti-inflammatory, anti-cancer, and antioxidant effects.[2][3][4]

-

Anti-inflammatory Activity : Both compounds exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. They can reduce the expression of cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved primarily through the inhibition of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

-

Anti-cancer Activity : Esculetin, in particular, has demonstrated notable anti-cancer properties in various cell lines. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle, preventing tumor growth. Its mechanisms involve interfering with critical signaling pathways that regulate cell division and survival, such as the Ras/ERK1/2 and PI3K/Akt pathways.

-

Antioxidant Activity : The antioxidant properties of esculetin and esculin are crucial to their therapeutic effects. They act as potent scavengers of free radicals and reactive oxygen species (ROS), which are implicated in numerous diseases. This activity is linked to the activation of the Nrf2 signaling pathway, a primary defense mechanism against oxidative stress.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of esculetin and esculin.

Table 1: Anti-cancer Activity of Esculetin and Esculin (IC50 Values)

| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| Esculetin | Hep-2 (Laryngeal) | 1.958 | 72 | |

| Esculetin | HT-29 (Colorectal) | 55 | 48 | |

| Esculetin | HCT116 (Colorectal) | 100 | 24 | |

| Esculetin | Pancreatic & Lung | ~275 (55 µg/mL) | Not Specified | |

| Esculetin | Leukemia (U937) | ~150 (30 µg/mL) | Not Specified | |

| Esculin | MCF-7 (Breast) | 20.35 | 48 | |

| Esculin | MDA-MB-231 (Breast) | 22.65 | 48 | |

| Esculin | 786-O (Renal Cell) | 339.9 | Not Specified |

| Esculin | A498 (Renal Cell) | 158.0 | Not Specified | |

Table 2: Anti-inflammatory Activity of Esculetin

| Compound | Model | Effect | Concentration / Dose | Reference |

|---|---|---|---|---|

| Esculetin | IL-1β stimulated rat hepatocytes | Inhibition of Nitric Oxide (NO) production | IC50 = 34 µM | |

| Esculetin | TNF-α stimulated human osteosarcoma cells | Inhibition of IL-6 production | 10-100 µg/mL | |

| Esculetin | LPS-induced RAW 264.7 cells | Inhibition of NO, TNF-α, IL-1β, IL-6 | 1-10 µg/mL | |

| Esculetin | Soybean 15-lipoxygenase | 40.5% inhibition | 28.1 µM |

| Esculetin | 5-lipoxygenase | Inhibition of enzyme activity | IC50 = 6.6 µM | |

Table 3: Pharmacokinetic Parameters of Esculin in Rats (Oral Administration)

| Parameter | Esculin | Esculetin (Metabolite) | Reference |

|---|---|---|---|

| Dose (mg/kg) | 100 | - | |

| Cmax (Maximum Concentration) | 1850.39 ± 129.71 ng/mL | 64.62 ± 5.13 ng/mL | |

| Tmax (Time to Maximum Concentration) | 10.25 ± 0.03 h | 0.50 ± 0.05 h |

| Bioavailability | 0.62% | - | |

Mechanism of Action & Signaling Pathways

The therapeutic effects of esculetin and esculin are mediated by their interaction with complex intracellular signaling networks.

Synthesis and Derivatization

While no specific synthesis for this compound has been reported, methods for producing the core esculetin structure and its simpler glycosides are well-established.

-

Chemical Synthesis of Esculetin : Esculetin can be synthesized via the Pechmann condensation. A common method involves reacting 1,2,4-benzenetriol (hydroxyhydroquinone) with malic acid in the presence of a strong acid catalyst like concentrated sulfuric acid. Another approach uses p-benzoquinone and acetic anhydride to form a triacetate intermediate, which is then cyclized with malic acid. Microwave-assisted synthesis using a Lewis acid catalyst like ZnCl2 has also been reported to improve yields and reduce reaction times.

-

Synthesis of Esculin and Derivatives : Glycosides like esculin are typically synthesized by coupling the aglycone (esculetin) with a protected sugar donor. Enzymatic synthesis offers a regioselective and efficient alternative. For instance, Candida antarctica lipase B can catalyze the esterification of esculin. This suggests that complex glycosides could potentially be built up through a combination of chemical and enzymatic steps.

Experimental Protocols

This section outlines common methodologies used to assess the biological activity of compounds like esculetin and esculin.

A. Protocol for MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

-

Cell Seeding : Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment : Prepare serial dilutions of esculetin or esculin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in stimulated macrophages.

-

Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of esculetin or esculin for 1-2 hours before stimulation.

-

Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells with no compound, no LPS, and LPS alone.

-

Incubation : Incubate the plate for 24 hours.

-

NO Measurement : After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Absorbance Reading : Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in the samples. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion

While this compound remains an enigmatic molecule with a defined structure but an unexplored biological profile, its core components, esculetin and esculin, are well-characterized bioactive compounds. They exhibit robust anti-inflammatory, anti-cancer, and antioxidant activities through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The extensive data on esculetin and esculin provide a strong foundation for predicting the potential therapeutic applications of more complex glycosides like this compound. The established synthetic routes for the esculetin core and the enzymatic methods for glycosylation offer viable strategies for the future chemical and biological investigation of this and other related natural products. Further research is essential to isolate or synthesize this compound in sufficient quantities to directly evaluate its pharmacological profile and determine the contribution of its complex glycosidic and acyl substitutions to its overall activity.

References

- 1. Esculetin unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacological and pharmacokinetic properties of esculin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aesculioside D from Aesculus hippocastanum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of saponins from the seeds of the horse chestnut tree, Aesculus hippocastanum. While specific protocols for the isolation of the minor saponin, Aesculioside D, are not extensively documented in current literature, this guide outlines a general workflow for the extraction of the total saponin mixture (escin) and a detailed protocol for the chromatographic separation of its constituent isomers. This framework can be adapted and optimized for the targeted isolation of this compound.

Introduction

Aesculus hippocastanum L., commonly known as horse chestnut, is a rich source of bioactive triterpenoid saponins, collectively referred to as escin. This complex mixture includes numerous isomers, such as escin Ia, escin Ib, isoescin Ia, isoescin Ib, and various other minor saponins, including this compound.[1] The escin mixture is recognized for its anti-inflammatory, anti-edematous, and venotonic properties.[2] The purification of individual saponins from this intricate mixture is essential for investigating their specific biological activities and for the development of targeted therapeutics.

Extraction of Total Saponins (Escin) from Aesculus hippocastanum Seeds

This protocol describes the extraction of the crude saponin mixture from horse chestnut seeds.

Experimental Protocol: Solid-Liquid Extraction

-

Sample Preparation:

-

Extraction:

-

Suspend the powdered seeds in 67% (v/v) ethanol. A drug-to-extract ratio of 2:5 is recommended.[3]

-

Perform the extraction at 45°C for 3 hours with continuous stirring.

-

Alternatively, maceration with methanol at room temperature for an extended period (e.g., 8 days) followed by extraction with heated methanol can be employed.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid seed material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Liquid-Liquid Extraction (Optional Purification Step):

-

Resuspend the concentrated extract in water.

-

Perform successive liquid-liquid extractions with n-butanol or isopropanol saturated with water to partition the saponins into the organic phase.

-

Wash the organic phase with water to remove impurities.

-

Evaporate the organic solvent to yield the crude escin extract.

-

Data Presentation: Extraction Yield

| Parameter | Value | Reference |

| Extraction Solvent | 67% (v/v) Ethanol | |

| Temperature | 45°C | |

| Extraction Time | 3 hours | |

| Optimal Extraction Yield | ~50% |

Purification of Individual Saponins by Preparative HPLC

This protocol provides a methodology for the separation of individual saponin isomers from the crude escin extract using preparative High-Performance Liquid Chromatography (HPLC). This method has been successfully applied to the separation of major escin isomers from a related species and can be adapted for the isolation of this compound.

Experimental Protocol: Preparative HPLC

-

Sample Preparation:

-

Dissolve the crude escin extract in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is suitable for saponin separation.

-

Mobile Phase: A gradient of methanol, water, and acetic acid is effective. The gradient can be optimized to achieve the desired separation of minor components like this compound.

-

Flow Rate: Adjust the flow rate according to the column dimensions and particle size.

-

Detection: UV detection at 210 nm is appropriate for saponins.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the preparative column.

-

-

Fraction Collection:

-

Collect fractions corresponding to the different peaks resolved in the chromatogram.

-

The identity and purity of the compound in each fraction should be confirmed by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, NMR).

-

Note: The successful isolation of this compound will likely require careful optimization of the HPLC gradient and potentially the use of multiple chromatographic steps.

Visualizations

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of Escin

While the specific signaling pathway for this compound is not yet elucidated, the broader escin mixture has been shown to exert anti-inflammatory effects, in part through the inhibition of the NF-κB and NLRP3 inflammasome pathways.

Caption: Anti-inflammatory signaling of the escin mixture.

References

- 1. Bioactive saponins and glycosides. XII. Horse chestnut. (2): Structures of escins IIIb, IV, V, and VI and isoescins Ia, Ib, and V, acylated polyhydroxyoleanene triterpene oligoglycosides, from the seeds of horse chestnut tree (Aesculus hippocastanum L., Hippocastanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.elewa.org [m.elewa.org]

Application Note: Quantification of Aesculioside D using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aesculioside D is a triterpenoid saponin found in plants of the Aesculus genus, commonly known as horse chestnuts. Triterpenoid saponins from Aesculus species are known for a variety of pharmacological activities. Accurate and precise quantification of individual saponins like this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on established principles for the analysis of similar triterpenoid saponins from Aesculus species.[1][2][3][4][5]

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. For the analysis of triterpenoid saponins like this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). This compound is separated from other components in the sample matrix and is then detected by a UV detector at a specific wavelength. The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. Due to the general lack of strong chromophores in triterpenoid saponins, detection is typically performed at low UV wavelengths, such as 210 nm.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

Chromatographic Conditions

The following are representative chromatographic conditions and may require optimization for specific instrumentation and samples.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 30-60% B20-25 min, 60-30% B25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 210 nm |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., seeds).

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of 70% methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the working standard solutions and plotting the peak area against the concentration.

-

Precision: The closeness of agreement between a series of measurements. This should be assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

-

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is added to a sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity.

Table 1: Linearity of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| 150 | Value |

| 200 | Value |

| Correlation Coefficient (r²) | Value |

| Linear Regression Equation | y = mx + c |

Table 2: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low QC | Value | Value |

| Mid QC | Value | Value |

| High QC | Value | Value |

Table 3: Accuracy (Recovery) of the Method

| Sample | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1 | Value | Value | Value |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | Value |

| LOQ | Value |

Visualization

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 3. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Development of a Validated Analytical Method for Aesculioside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aesculioside D, a triterpenoid saponin isolated from the seeds of Aesculus chinensis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1][2] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and further pharmacological research. This document provides a comprehensive guide for the development and validation of an analytical method for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, with further confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined adhere to the International Council for Harmonisation (ICH) guidelines.

Analytical Method Development

A robust analytical method is the foundation for accurate quantification. The following sections detail the recommended starting conditions for HPLC and LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Based on established methods for the analysis of triterpenoid saponins from Aesculus chinensis, the following HPLC parameters are recommended as a starting point.[3][4]

Table 1: Recommended HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 200 mm, 5 µm particle size)[4] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Gradient | Isocratic or gradient elution may be optimized. A starting point could be a gradient of increasing acetonitrile concentration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection Wavelength | Based on the UV absorbance of similar saponins, a starting wavelength of 203-220 nm is recommended. A UV scan of a purified this compound standard should be performed to determine the optimal wavelength (λmax). |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For confirmation of peak identity and for analyses requiring higher sensitivity and selectivity, LC-MS is the preferred method. The molecular formula of this compound is reported as C₅₀H₈₀O₂₂ with a monoisotopic mass that would yield an [M-H]⁻ ion at m/z 1031.5063 in negative ion mode mass spectrometry.

Table 2: Recommended LC-MS Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |